dimethyl 2-[2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate
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Overview
Description
Dimethyl 2-[2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate is a chemical compound with the molecular formula C11H17Cl2O7P. It is known for its unique structure, which includes dichloro and diethoxyphosphoryl groups attached to a vinyl malonate backbone. This compound is used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of sulfuryl chloride as a chlorinating agent . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the dichloro and diethoxyphosphoryl groups, leading to different derivatives.
Substitution: The compound is reactive towards nucleophilic substitution reactions, where the dichloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted malonates.
Scientific Research Applications
Dimethyl 2-[2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-[2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate involves its interaction with specific molecular targets. The dichloro and diethoxyphosphoryl groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in various biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler compound with a similar malonate backbone but lacking the dichloro and diethoxyphosphoryl groups.
Dimethyl 2-chloromalonate: Contains a single chlorine atom and is used in similar synthetic applications.
Dimethyl 2-bromo-2-(3-methoxyphenyl)malonate: Another derivative with different substituents, used in organic synthesis.
Uniqueness
Dimethyl 2-[2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate is unique due to its combination of dichloro and diethoxyphosphoryl groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Properties
IUPAC Name |
dimethyl 2-(2,2-dichloro-1-diethoxyphosphorylethenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl2O7P/c1-5-19-21(16,20-6-2)8(9(12)13)7(10(14)17-3)11(15)18-4/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKBJTDABYQAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=C(Cl)Cl)C(C(=O)OC)C(=O)OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386828 |
Source
|
Record name | Dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)ethenyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5865-76-9 |
Source
|
Record name | Dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)ethenyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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